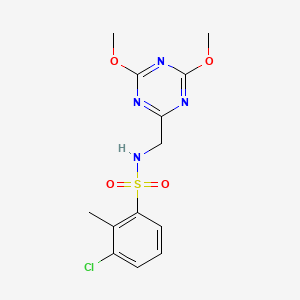

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide

Description

This compound features a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 6, a methylbenzenesulfonamide moiety at position 2, and a chlorine atom at position 3 of the benzene ring. Its synthesis typically involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with α-amino acids or sulfonamide derivatives under mild conditions using triethylamine as a base .

Properties

IUPAC Name |

3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O4S/c1-8-9(14)5-4-6-10(8)23(19,20)15-7-11-16-12(21-2)18-13(17-11)22-3/h4-6,15H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFPOOXCMZWMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the triazine ring: The triazine ring can be synthesized by reacting cyanuric chloride with methanol under basic conditions to form 4,6-dimethoxy-1,3,5-triazine.

Sulfonamide formation: The sulfonamide group can be introduced by reacting 2-methylbenzenesulfonyl chloride with an amine derivative.

Coupling reaction: The final step involves coupling the triazine derivative with the sulfonamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and triazine derivatives.

Common Reagents and Conditions

Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.

Hydrolysis: Products include sulfonic acid and triazine derivatives.

Scientific Research Applications

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide has several scientific research applications:

Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.

Agriculture: The compound can be used as a precursor for the synthesis of herbicides or pesticides.

Materials science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or proteins involved in bacterial growth or cancer cell proliferation. The molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazine-Based Sulfonamide Derivatives

2-[(4-Amino-6-R2-1,3,5-Triazin-2-yl)methylthio]-N-(Imidazolidin-2-ylidene)-4-Chloro-5-Methylbenzenesulfonamide

- Structural Differences: Replaces the methoxy groups on the triazine with amino and alkyl substituents (R2). The sulfonamide is linked via a methylthio (-SCH2-) bridge instead of a direct methylene (-CH2-) group. An imidazolidin-2-ylidene moiety replaces the triazine’s methyl group .

- Functional Impact: The methylthio bridge enhances hydrophobicity, while the imidazolidine ring may improve binding to biological targets (e.g., enzymes or receptors).

N-(4,6-Dichloro-1,3,5-Triazin-2-yl)Benzenesulfonamide

- Structural Differences : Features dichloro substituents on the triazine instead of dimethoxy groups.

- Functional Impact : The chlorine atoms increase electrophilicity, making this compound more reactive in nucleophilic substitutions. However, reduced solubility compared to the dimethoxy analog limits its utility in aqueous reactions .

Herbicidal Sulfonamide-Triazine Hybrids (e.g., Metsulfuron-Methyl)

- Structural Differences : Contains a sulfonylurea bridge (-SO2-NH-CO-) linking the triazine and benzene rings, unlike the direct sulfonamide (-SO2-NH-CH2-) linkage in the target compound. The triazine is substituted with methoxy and methyl groups .

- Functional Impact: The sulfonylurea group is critical for herbicidal activity by inhibiting acetolactate synthase (ALS). The target compound’s lack of this bridge suggests divergent applications, possibly in non-agrochemical contexts .

Triazine-Based Coupling Reagents (e.g., DMTMM)

- Structural Differences : DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) replaces the methylbenzenesulfonamide group with a morpholinium cation.

- Functional Impact : The morpholinium group enhances water solubility, making DMTMM ideal for peptide coupling in aqueous media. The target compound’s sulfonamide may reduce solubility but improve stability in organic solvents .

Reactivity Profiles

- Electrophilicity : The dimethoxy-triazine core is less reactive than dichloro-triazines but more stable in storage. This balance makes it suitable for stepwise synthetic protocols .

- Leaving Group Potential: The sulfonamide group in the target compound may act as a leaving group in substitution reactions, unlike the morpholinium group in DMTMM, which facilitates carboxylate activation .

Biological Activity

3-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a benzenesulfonamide . Its chemical structure can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 307.77 g/mol

- CAS Number : 2034356-99-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes involved in cellular signaling pathways. The triazine ring is known for its ability to form hydrogen bonds and interact with nucleophiles, which can influence various biochemical processes.

Antimicrobial Activity

Research indicates that compounds containing triazine and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains by interfering with folic acid synthesis, a critical pathway for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of triazine derivatives. One notable study demonstrated that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with a related triazine compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .

In Vivo Studies

In vivo studies have shown that compounds with similar structures can exhibit anti-inflammatory effects. For instance, a study on animal models indicated that administration of triazine-based compounds reduced inflammation markers significantly compared to controls.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some derivatives show promising biological activity, they also exhibit cytotoxicity at higher concentrations. Further studies are necessary to establish safe dosage levels for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.